![molecular formula C10H15NO B13154058 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13154058.png)
2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethyl)bicyclo[221]heptane-2-carbonitrile is a bicyclic compound with a unique structure that includes a methoxymethyl group and a carbonitrile group attached to a bicyclo[221]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile typically involves the following steps:
Formation of the Bicyclic Framework: The bicyclo[2.2.1]heptane structure can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Methoxymethyl Group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the bicyclic framework is replaced by a methoxymethyl group.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction, often using reagents such as sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The methoxymethyl and carbonitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane-2-carbonitrile: Lacks the methoxymethyl group, making it less versatile in certain reactions.
2-Methylbicyclo[2.2.1]heptane: Lacks both the methoxymethyl and carbonitrile groups, resulting in different chemical properties and reactivity.
Uniqueness
2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile is unique due to the presence of both the methoxymethyl and carbonitrile groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
2-(methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C10H15NO/c1-12-7-10(6-11)5-8-2-3-9(10)4-8/h8-9H,2-5,7H2,1H3 |
Clave InChI |
KOGIFZXYJBLEDZ-UHFFFAOYSA-N |
SMILES canónico |
COCC1(CC2CCC1C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




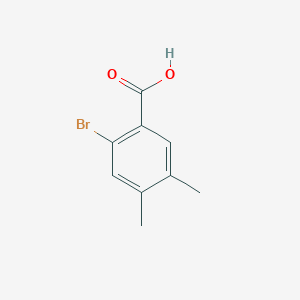


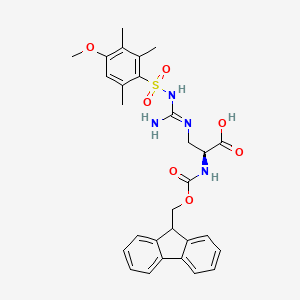
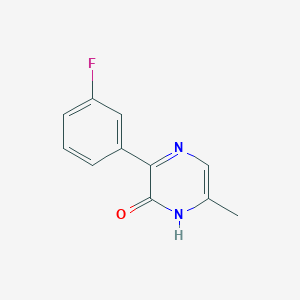
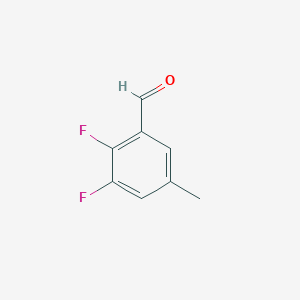
![3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13154010.png)

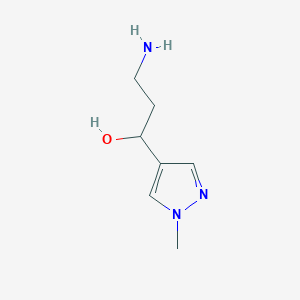


![3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol](/img/structure/B13154041.png)
